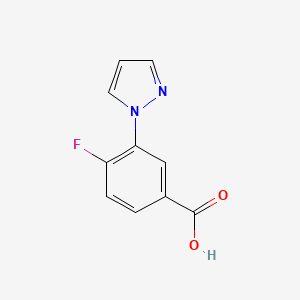

4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

Description

Evolution of Pyrazole (B372694) Scaffolds as Privileged Heterocycles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry. tandfonline.comconnectjournals.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. tandfonline.commdpi.com The versatility of the pyrazole ring allows it to serve as a cornerstone for molecules targeting a wide array of biological targets, leading to diverse therapeutic applications. nih.govresearchgate.net

The number of drugs incorporating a pyrazole nucleus has seen a significant increase, with applications ranging from treatments for various cancers to therapies for HIV and pulmonary hypertension. tandfonline.com Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.gov This wide range of activities has spurred considerable interest in the synthesis and evaluation of novel pyrazole-containing compounds. nih.govresearchgate.net The ability of the pyrazole scaffold to be readily functionalized at multiple positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for drug discovery programs. connectjournals.com

Significance of Benzoic Acid Moieties in Bioactive Chemical Entities

Benzoic acid and its derivatives are ubiquitous in nature and are recognized for their diverse pharmacological properties. mdpi.comwikipedia.org The carboxylic acid group of the benzoic acid moiety is a key feature, often involved in critical interactions with biological targets, such as forming hydrogen bonds or salt bridges with amino acid residues in proteins. researchgate.net This functional group can significantly influence a molecule's solubility, acidity, and ability to be transported across biological membranes.

In the context of drug design, the benzoic acid moiety is a common feature in a wide range of therapeutic agents. researchgate.net It is found in compounds with applications as antimicrobial and antifungal preservatives, as well as in drugs with anti-inflammatory and other therapeutic effects. mdpi.comresearchgate.net The substitution pattern on the benzene (B151609) ring of the benzoic acid can be systematically varied to modulate the molecule's electronic properties and steric profile, thereby influencing its biological activity and pharmacokinetic characteristics.

Strategic Incorporation of Fluorine Atoms in Drug Design and Bioactive Molecules

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in modern drug discovery. scispace.comresearchgate.net The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to exert profound effects on a molecule's biological profile. benthamscience.commdpi.com The strategic placement of fluorine can lead to improvements in metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net

Research Context and Scope for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid Investigation

The investigation of this compound is situated within the broader context of developing novel pyrazole-based compounds with potential therapeutic applications. Research into structurally related molecules has highlighted the potential of this chemical class. For instance, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been synthesized and identified as potent antibacterial agents. nih.gov Similarly, compounds such as 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have been investigated as potent growth inhibitors of drug-resistant bacteria. nih.govacs.org

These studies on related compounds underscore the therapeutic potential of the pyrazole-benzoic acid scaffold. The specific placement of a fluorine atom at the 4-position and a pyrazole ring at the 3-position of the benzoic acid core in this compound represents a rational design strategy. This particular arrangement of substituents is intended to modulate the electronic and steric properties of the molecule in a precise manner, with the goal of achieving desired biological activity and pharmacokinetic properties. Further research into this specific compound is warranted to elucidate its unique chemical and biological characteristics and to determine its potential as a lead compound in drug discovery efforts.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-3-2-7(10(14)15)6-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWPRLUVEXQBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Mechanistic Insights of 4 Fluoro 3 1h Pyrazol 1 Yl Benzoic Acid Derivatives

Antimicrobial Efficacy and Spectrum of Activity

The antimicrobial properties of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid derivatives have been extensively studied, revealing a broad spectrum of activity. These compounds are particularly effective against Gram-positive bacteria, with several derivatives showing minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL. acs.orgnih.gov The core structure allows for various substitutions, which significantly influences the potency and spectrum of their antibacterial action.

A substantial body of research has confirmed the potent activity of these pyrazole (B372694) derivatives against a range of Gram-positive bacteria. mdpi.com Many of these compounds exhibit bactericidal effects and show a low tendency for resistance development in bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.gov

Derivatives of this compound have demonstrated significant potency against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov For instance, hydrazone derivatives have shown excellent activity against MRSA strains with MIC values as low as 0.78 μg/mL. acs.orgnih.gov One particularly potent compound, a bischloro-substituted derivative, exhibited an MIC of 0.39 μg/mL against a multi-resistant S. aureus strain. acs.orgnih.gov Another study highlighted a 3-chloro-4-methyl aniline (B41778) derivative that inhibited the growth of S. aureus strains with MIC values in the range of 3.12–6.25 µg/mL. mdpi.com The substitution pattern on the aniline moiety has been shown to be crucial for activity, with lipophilic and phenoxy substitutions significantly improving potency. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives against Staphylococcus aureus Strains

| Compound Derivative | S. aureus (MSSA) MIC (μg/mL) | S. aureus (MRSA) MIC (μg/mL) |

|---|---|---|

| N,N-Bisphenyl hydrazone | 3.125 acs.orgnih.gov | 0.78 acs.orgnih.gov |

| Bischloro-substituted hydrazone | - | 0.39 acs.orgnih.gov |

| 3-Chloro-2-fluoro hydrazone | - | 0.78 acs.orgnih.gov |

| 3-Chloro-4-methyl aniline | - | 3.12-6.25 mdpi.com |

| Chloro and bromo aniline analogues | - | 3.12 mdpi.com |

The antibacterial activity of these pyrazole derivatives extends to enterococci, including Enterococcus faecalis. mdpi.com Research has identified several compounds within this class that are potent against enterococci, with MIC values as low as 0.78 μg/mL. mdpi.com Notably, multistep resistance assays have indicated a very low propensity for E. faecalis to develop resistance to these compounds. nih.gov Specific derivatives, such as the 3-chloro-4-methyl aniline derivative, have also shown potent activity against enterococci. mdpi.com

Table 2: Antimicrobial Activity of Selected Derivatives against Enterococci

| Compound Derivative | Target Organism | MIC (μg/mL) |

|---|---|---|

| Unspecified potent derivatives | Enterococci | As low as 0.78 mdpi.com |

| 3-Chloro-4-methyl aniline | Enterococci | Potent activity reported mdpi.com |

| Chloro and bromo aniline analogues | Enterococci | Effective mdpi.com |

Several derivatives of this compound have been shown to be effective against Bacillus subtilis. A 4-fluoro-3-methyl aniline derivative demonstrated moderate growth inhibition with an MIC value as low as 12.5 μg/mL. mdpi.com More potent activity was observed with an N,N-dibenzyl hydrazone derivative, which inhibited the growth of B. subtilis at a concentration of 1.56 μg/mL. acs.org Another study reported a 4-fluoro-3-trifluoromethyl-substituted derivative with an MIC value of 3.12 μg/mL against B. subtilis. mdpi.com The 3-chloro-4-methyl aniline derivative also proved to be a potent growth inhibitor of this bacterium. mdpi.com

**Table 3: Efficacy of Selected Derivatives against *Bacillus subtilis***

| Compound Derivative | MIC (μg/mL) |

|---|---|

| N-Benzyl-N-phenyl hydrazone | 1.56 acs.org |

| N,N-Dibenzyl hydrazone | 1.56 acs.org |

| 4-Fluoro-3-trifluoromethyl aniline | 3.12 mdpi.com |

| 4-Fluoro-3-methyl aniline | 12.5 mdpi.com |

| 3-Chloro-4-methyl aniline | Potent activity reported mdpi.com |

While the primary strength of these compounds lies in their activity against Gram-positive bacteria, some derivatives have shown moderate efficacy against certain Gram-negative strains.

Some hydrazone derivatives of this compound have demonstrated moderate activity against strains of Acinetobacter baumannii. acs.org For instance, certain chloro and bromo-substituted phenyl hydrazone derivatives showed activity against three strains of A. baumannii with a minimum inhibitory concentration value as low as 3.125 μg/mL. acs.org However, it is important to note that many compounds in this class show no activity against other tested Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. acs.org

**Table 4: Activity of Selected Hydrazone Derivatives against *Acinetobacter baumannii***

| Compound Derivative | MIC (μg/mL) |

|---|---|

| Chloro-substituted phenyl hydrazone | 3.125 acs.org |

| Bromo-substituted phenyl hydrazone | 3.125 acs.org |

| 4-Fluorophenyl-derived hydrazones | Moderate activity reported acs.org |

Activity against Gram-Negative Bacterial Strains

Inhibition of Pseudomonas aeruginosa

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a panel of both Gram-positive and Gram-negative bacteria. In a study focused on hydrazone derivatives of 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, the compounds were tested against several Gram-negative strains, including Pseudomonas aeruginosa ATCC 27833. The results indicated that none of the synthesized compounds exhibited activity against P. aeruginosa or other tested Gram-negative bacteria such as Escherichia coli, Enterobacter aerogenes, and Klebsiella pneumoniae. acs.org This suggests a spectrum of activity for this class of derivatives that is primarily directed against Gram-positive bacteria and certain Gram-negative species like Acinetobacter baumannii, while excluding P. aeruginosa. acs.org

Influence on Bacterial Biofilm Formation and Disruption

Certain derivatives of the core pyrazole benzoic acid structure have demonstrated significant efficacy against bacterial biofilms, which are communities of bacteria encased in a self-produced matrix that confers high levels of antibiotic resistance. nih.gov Potent compounds from this chemical series have been shown to be effective in both inhibiting the formation of new biofilms and eradicating pre-existing ones. nih.govnih.gov

In studies involving anilinomethyl-phenyl-pyrazol-benzoic acid derivatives, lead compounds were effective at both preventing biofilm formation and destroying established biofilms of Staphylococcus aureus and Enterococcus faecalis. nih.govmdpi.com For instance, selected compounds demonstrated moderate inhibition of biofilm formation and were also capable of biofilm destruction. nih.gov The bactericidal nature of these compounds extends to bacteria within the biofilm context, highlighting their potential to address persistent infections associated with biofilms. nih.gov

| Compound Derivative | Target Organism | Activity | Concentration | Reference |

|---|---|---|---|---|

| Anilinomethyl-phenyl-pyrazol-benzoic acid derivative | Staphylococcus aureus | Biofilm Inhibition & Eradication | Not Specified | nih.gov |

| Anilinomethyl-phenyl-pyrazol-benzoic acid derivative | Enterococcus faecalis | Biofilm Inhibition & Eradication | Not Specified | nih.gov |

| Trifluoromethyl phenyl derived pyrazole | Staphylococcus aureus | Biofilm Inhibition & Destruction | Not Specified | nih.gov |

Activity against Persistent Bacterial Cell Populations

Persister cells are a subpopulation of dormant, non-growing bacteria that exhibit high tolerance to conventional antibiotics, contributing to the recalcitrance of chronic infections. Derivatives of this compound have shown potent activity against these challenging bacterial populations. nih.govnih.gov

In studies evaluating anilinomethyl-phenyl-pyrazol-benzoic acid derivatives, the lead compounds were found to be significantly more effective against S. aureus persisters than control antibiotics such as gentamycin and vancomycin. nih.govmdpi.com Similarly, trifluoromethyl phenyl derived pyrazoles demonstrated a bactericidal effect against stationary phase cells, which are representative of non-growing persister cells. nih.gov This capability to eradicate dormant, antibiotic-tolerant cells underscores the therapeutic potential of these compounds for treating persistent infections. nih.govnih.gov

In vivo Antimicrobial Efficacy in Non-Human Models (e.g., Caenorhabditis elegans infection models)

To assess the therapeutic potential in a living organism, the in vivo efficacy of potent 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives was evaluated using the nematode Caenorhabditis elegans as an infection model. These studies are crucial for providing preliminary data on a compound's effectiveness and toxicity before consideration for more complex vertebrate models. Research has shown that lead compounds from this series are effective at rescuing C. elegans from otherwise lethal bacterial infections, indicating that the compounds retain their antimicrobial activity and are well-tolerated within this in vivo system. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the mechanism by which an antimicrobial agent acts is fundamental to its development. Research into derivatives of this compound has pointed towards a multi-faceted mechanism of action, primarily involving the disruption of essential metabolic processes and the compromising of bacterial membrane integrity. nih.govnih.gov

Inhibition of Essential Metabolic Pathways (e.g., Fatty Acid Biosynthesis)

One of the key molecular mechanisms identified for this class of compounds is the inhibition of fatty acid biosynthesis (FAB). nih.gov The FAB pathway is an essential process for bacterial survival, responsible for building the fatty acid components of cell membranes. Its disruption is lethal to the bacterium. Studies utilizing CRISPR interference (CRISPRi) technology have confirmed that certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives function as inhibitors of the FAB pathway. nih.gov This targeted inhibition of a crucial metabolic pathway contributes significantly to their potent bactericidal activity.

Modulation of Bacterial Membrane Integrity and Permeability

In addition to inhibiting metabolic pathways, these pyrazole derivatives have been shown to directly target and disrupt the bacterial cell membrane. nih.govnih.gov The bacterial membrane is a critical barrier, and its damage leads to leakage of cellular contents and cell death. acs.org The ability of these compounds to permeabilize the cell membrane has been confirmed through various experimental methods. nih.gov

Assays such as the SYTO-9/propidium iodide (BacLight) test have been used to demonstrate the membrane-disrupting capabilities of potent hydrazone derivatives. acs.orgacs.org Further mechanistic studies on anilinomethyl-phenyl-pyrazol derivatives employed flow cytometry and protein leakage assays, which provided evidence for the permeabilization of the cell membrane as a plausible mode of action. nih.govmdpi.com Scanning electron microscopy (SEM) has also been used to visualize the morphological changes and damage to the bacterial cell surface following treatment with these compounds. nih.gov

Inhibition of Macromolecular Synthesis Processes

Derivatives of pyrazole-benzoic acid have demonstrated the ability to interfere with essential macromolecular synthesis pathways in bacteria. Investigations into the mode of action of certain 4-(anilinomethyl)-3-(trifluoromethylphenyl)-1H-pyrazol-1-ylbenzoic acid derivatives revealed a broad range of inhibitory effects on macromolecular synthesis. This suggests that these compounds may not have a single, specific target but rather exert a global effect on bacterial cell function, contributing to their potent antibacterial activity. This multi-target mechanism can be advantageous in overcoming bacterial resistance.

Other Investigated Biological Activities of Pyrazole-Benzoic Acid Analogues

Beyond their antibacterial effects, analogues of pyrazole-benzoic acid have been explored for a range of other therapeutic applications, demonstrating a broad spectrum of biological activity.

Enzyme Inhibition Profiles (e.g., Meprin A and β, α-glucosidase, carbonic anhydrase)

Meprin α and β Inhibition: Meprins are metalloproteinases implicated in various diseases, including cancer and fibrosis. Pyrazole-based scaffolds have been identified as potent inhibitors of both meprin α and meprin β. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that modifications at the 3 and 5 positions of the pyrazole ring can modulate inhibitory activity and selectivity. For example, the 3,5-diphenylpyrazole (B73989) scaffold itself shows high potency against meprin α. The introduction of various substituents on the phenyl rings can either enhance or decrease this activity, as well as influence selectivity over meprin β. nih.gov

| Compound | Ki (app) [nM] for Meprin α | Ki (app) [nM] for Meprin β | Selectivity Factor (β/α) |

|---|---|---|---|

| 3,5-diphenylpyrazole (7a) | 1.3 | 115.8 | 116 |

| 14m | 0.1 | 0.4 | 4 |

| 16a | 0.6 | 112.9 | 177 |

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Pyrazole derivatives have emerged as a promising class of α-glucosidase inhibitors. nih.govnih.gov For instance, a series of pyrazole-phthalazine hybrids showed significantly higher activity than the standard drug, acarbose (B1664774). The most potent compound in this series had an IC50 value of 13.66 ± 0.009 μM, which is approximately 52-fold more potent than acarbose (IC50 = 720.18 ± 0.008 μM). nih.gov Kinetic studies revealed that these compounds can act as competitive inhibitors of the enzyme. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. rsc.orgnih.gov Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. rsc.orgnih.gov Pyrazole-based compounds, particularly those incorporating sulfonamide moieties, have been extensively studied as CA inhibitors. researchgate.netresearchgate.net These derivatives have shown potent inhibition of various human CA isoforms (hCA I, II, IX, and XII), with some exhibiting significant selectivity. nih.govresearchgate.net For example, a series of pyrazoline-linked benzenesulfonamides showed potent inhibitory activity against hCA I, with Ki values ranging from 87.8 to 244.1 nM, surpassing the standard inhibitor acetazolamide (B1664987) (Ki = 250.0 nM). researchgate.net

| Compound Type | Target Enzyme | Inhibitory Concentration |

|---|---|---|

| Pyrazole-phthalazine hybrid (8l) | α-glucosidase | IC50 = 13.66 ± 0.009 µM |

| Pyrazoline-linked benzenesulfonamides (18-25) | Carbonic Anhydrase I | Ki = 87.8–244.1 nM |

| Pyrazoline-linked benzenesulfonamides (19, 21, 22, 29, 30, 32) | Carbonic Anhydrase IX | Ki = 5.5–37.0 nM |

Anti-inflammatory Effects

The pyrazole scaffold is a well-known pharmacophore in many anti-inflammatory drugs, with celecoxib (B62257) being a prominent example. nih.govnih.gov Pyrazole-benzoic acid analogues have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. tandfonline.comsci-hub.se

Several studies have reported pyrazole derivatives with potent and selective COX-2 inhibition. tandfonline.com For instance, a series of pyrazole derivatives were found to be more potent against the COX-2 isozyme than COX-1, and they demonstrated significant in vivo anti-inflammatory activity. tandfonline.com Some of these compounds showed appreciable edema inhibition, comparable to or better than celecoxib. tandfonline.com The anti-inflammatory mechanism of some pyrazole derivatives also involves the modulation of pro-inflammatory cytokines like TNF-α and interleukins. sci-hub.se

| Compound Series | Activity | Key Findings |

|---|---|---|

| Pyrazole derivatives (8a–8f) | COX-2 Inhibition | Showed good COX-2 selectivity index (246.8–353.8) compared to celecoxib (326.7). tandfonline.com |

| Pyrazole derivatives (13a, 13c, 13d) | COX-2 Inhibition | Exhibited IC50 values towards COX-2 of 39.43, 38.73, and 39.14 nM, respectively. tandfonline.com |

| Pyrazole-containing indolizine (B1195054) derivative (53) | Cytokine Modulation | Reduced the expression of NF-κB, PPAR-γ, and TNF-α. sci-hub.se |

Antiproliferative and Anticancer Activity

The pyrazole ring is a privileged scaffold in the design of anticancer agents, with numerous derivatives showing potent antiproliferative activity against a variety of cancer cell lines. mdpi.comnih.govnih.gov The anticancer mechanisms of pyrazole-containing compounds are diverse and include the inhibition of kinases, tubulin polymerization, and induction of apoptosis. mdpi.com

For example, a series of pyrazolo[3,4-b]pyridine amide/amino acid functionalized derivatives were screened for their in vitro antiproliferative activity against four cancer cell lines (A549, MCF7, DU145, and HeLa). One compound exhibited significant activity with IC50 values of 21.2, 18.4, 19.2, and 25.3 μM against these cell lines, respectively. mdpi.com Another study on 1,4-benzoxazine-pyrazole hybrids identified compounds with potent cytotoxicity against MCF7, A549, HeLa, and PC3 cell lines, with IC50 values ranging from 2.82 to 6.28 μM. mdpi.com

| Compound Series | Cancer Cell Line | IC50 Value |

|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative (52) | MCF7 (Breast) | 18.4 µM mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative (52) | A549 (Lung) | 21.2 µM mdpi.com |

| 1,4-Benzoxazine-pyrazole hybrid (22) | MCF7 (Breast) | 2.82 - 6.28 µM mdpi.com |

| 1,4-Benzoxazine-pyrazole hybrid (23) | A549 (Lung) | 2.82 - 6.28 µM mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative (49) | Various (15 lines) | 0.03–6.561 µM mdpi.com |

Structure Activity Relationship Sar Investigations and Pharmacophore Development

Impact of Fluorine Substitution: Position and Number on Bioactivity

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov In the context of pyrazole (B372694) derivatives, fluorine substitution can have a profound impact on their pharmacological profile.

Studies on various heterocyclic compounds, including those with pyrazole cores, have demonstrated that the position and number of fluorine substituents are critical determinants of bioactivity. For instance, in a series of aminobenzothiazole linked to pyrazolo[1,5-a]pyrimidine (B1248293) conjugates, 4-fluoro substituted derivatives exhibited potent and selective anticancer activity. nih.gov Similarly, research on benzimidazole (B57391) hybrids showed that compounds with a mono-substituted fluorine on the benzimidazole ring displayed potent cytotoxicity against tested cancer cell lines. chinesechemsoc.org

In the case of pyrazole-containing compounds, fluoro-substituted derivatives have shown varied effects. For example, in one study of antibacterial agents, while 4-fluorophenyl substituted pyrazole derivatives showed potent activity, monofluoro and difluoro-substituted compounds were weak inhibitors. nih.gov This suggests that the specific placement of the fluorine atom is crucial. The 4-fluoro substitution on the benzoic acid ring of the title compound is strategically placed to influence the electronic properties of the entire molecule. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group and modulate interactions with biological targets. pressbooks.publibretexts.org The presence of a fluorine atom can lead to enhanced in vivo uptake and transport due to increased lipophilicity. nih.gov

Table 1: Impact of Fluorine Substitution on Bioactivity of Pyrazole Derivatives

| Compound Class | Fluorine Substitution Pattern | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine conjugates | 4-fluoro substitution | Potent and selective anticancer activity | nih.gov |

| Benzimidazole hybrids | Mono-substituted fluorine | Potent cytotoxicity against cancer cell lines | chinesechemsoc.org |

| Antibacterial pyrazole derivatives | Monofluoro and difluoro substitution | Weak inhibitory activity | nih.gov |

Role of Substituents on the Pyrazole Heterocycle

The pyrazole ring is a key pharmacophore in many biologically active compounds. nih.govmdpi.comnih.gov Substitutions on this heterocycle can significantly alter the compound's steric and electronic properties, thereby influencing its interaction with target proteins. frontiersin.org

The introduction of aryl and alkyl groups at various positions on the pyrazole ring can modulate a compound's lipophilicity and target-binding interactions. For instance, in the development of selective PDE5 inhibitors, basic alkyl or heteroaryl N-2 pyrazole substituents were found to be crucial for potent and selective inhibition. nih.gov However, substitution on the pyrazole ring itself can sometimes lead to a loss of selective inhibition, highlighting the importance of an unsubstituted pyrazole ring for specific drug-target interactions. nih.gov The pyrazole ring can act as a bioisostere for an aryl group, which can improve lipophilicity and solubility. nih.gov

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability and cell permeability. nih.govmdpi.com In pyrazole derivatives, the trifluoromethyl group has been shown to be a potent growth inhibitor of various bacterial strains. mdpi.com For example, 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives have been reported as potent antimicrobial agents. mdpi.comnih.gov Trifluoromethyl derivatives of pyrazoles have demonstrated good activity across various bacterial strains. mdpi.comrsc.org The strategic placement of a -CF3 group on a phenyl ring attached to the pyrazole can improve both pharmacodynamic and pharmacokinetic properties. mdpi.com

Table 2: Role of Pyrazole Substituents on Bioactivity

| Substitution Type | Example/Finding | Impact on Bioactivity | Reference |

|---|---|---|---|

| Alkyl/Heteroaryl at N-2 | PDE5 inhibitors | Potent and selective inhibition | nih.gov |

| Trifluoromethylphenyl | Antibacterial agents | Potent growth inhibitors of bacteria | mdpi.com |

| 3,5-bis(trifluoromethyl)phenyl | Antimicrobial agents | Potent activity against drug-resistant bacteria | mdpi.comnih.gov |

Computational and Theoretical Approaches in the Study of 4 Fluoro 3 1h Pyrazol 1 Yl Benzoic Acid

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid. These studies provide a detailed picture of the molecule's geometry, electronic properties, and spectroscopic signatures.

Researchers utilize DFT methods to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, for instance, reveals the molecule's electrostatic potential, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Key parameters derived from quantum mechanical studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. These calculations also help in predicting spectroscopic properties such as FT-IR, 1H NMR, and 13C NMR spectra, which can be compared with experimental data to confirm the molecule's structure.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of this compound, molecular docking is employed to predict its binding affinity and mode of interaction with specific biological targets, such as proteins or enzymes. rjptonline.orgnih.govresearchgate.net This method is instrumental in screening for potential therapeutic activities. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding energy of the resulting complex. researchgate.net Lower binding energies typically indicate a more stable and favorable interaction. nih.gov The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. nih.gov For instance, the pyrazole (B372694) nitrogen atoms and the carboxylic acid group of the molecule are potential hydrogen bond donors and acceptors, while the fluorinated phenyl ring can engage in hydrophobic and aromatic interactions. These insights are invaluable for rational drug design and for understanding the molecule's mechanism of action at a molecular level. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound, QSAR models can be developed to predict its activity against a particular biological target based on its physicochemical properties, also known as molecular descriptors. nih.gov

To build a QSAR model, a dataset of compounds with known activities is required. nih.gov Molecular descriptors, which can be constitutional, topological, geometrical, or electronic, are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed biological activity. nih.gov Once a robust and predictive QSAR model is established, it can be used to estimate the activity of new or untested compounds like this compound. nih.govresearchgate.net This approach accelerates the drug discovery process by prioritizing the synthesis and testing of compounds that are predicted to be most active. nih.gov

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound

| Descriptor | Value | Description |

| Molecular Weight | 220.18 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 2.5 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 65.2 Ų | The surface sum over all polar atoms, an indicator of membrane permeability. |

| Number of Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen atom to a hydrogen bond. |

| Number of Hydrogen Bond Acceptors | 4 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For this compound, MD simulations are used to study its conformational flexibility and the stability of its complex with a biological target.

By simulating the behavior of the ligand-protein complex in a realistic environment (e.g., in water), MD simulations can provide insights into the binding kinetics, including the rates of association and dissociation. These simulations can also reveal changes in the protein's conformation upon ligand binding and identify key residues that are crucial for the stability of the complex. The results from MD simulations can validate the binding poses predicted by molecular docking and provide a more comprehensive understanding of the binding mechanism.

Cheminformatics for Virtual Screening and Chemical Space Exploration

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. f1000research.com In the study of this compound, cheminformatics tools are employed for virtual screening and the exploration of its chemical space. f1000research.com

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. If this compound is identified as a hit compound, cheminformatics can be used to search for structurally similar compounds with potentially improved properties. This is achieved by representing the molecule as a set of molecular fingerprints or descriptors and then searching databases for molecules with similar features. This exploration of the chemical space can lead to the discovery of novel analogs with enhanced activity, better selectivity, or more favorable pharmacokinetic profiles. f1000research.com

Emerging Research Frontiers and Future Prospects for 4 Fluoro 3 1h Pyrazol 1 Yl Benzoic Acid

Novel Synthetic Methodologies for Enhanced Compound Libraries

The development of robust and efficient synthetic routes is fundamental to exploring the full therapeutic potential of the 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid scaffold. Researchers are actively pursuing novel methodologies to streamline the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.

One established approach involves a multi-step synthesis beginning with the reaction of 4-hydrazinobenzoic acid with appropriately substituted acetophenones. acs.org This is followed by a one-pot reaction with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), a Vilsmeier-Haack reaction, to yield the core pyrazole (B372694) aldehyde derivative. nih.gov This key intermediate, a formyl pyrazole derivative, serves as a versatile precursor for generating a wide array of derivatives. acs.orgnih.gov

A significant advancement in creating diverse libraries from this scaffold is the use of reductive amination. nih.gov This method allows for the efficient coupling of the pyrazole-derived aldehyde with a variety of commercially available anilines, yielding a series of novel pyrazole-derived aniline (B41778) compounds. nih.gov Furthermore, the synthesis of hydrazone derivatives has been achieved under benign reaction conditions, highlighting a move towards more environmentally friendly chemical processes. acs.orgacs.org The incorporation of fluorine atoms into the design is a strategic choice, as fluorine substitution is known to enhance biological activity and improve the chemical and metabolic stability of molecules. nih.govnih.gov These synthetic strategies are crucial for generating large libraries of compounds for screening and identifying potent therapeutic candidates.

Identification of Undiscovered Biological Targets and Pathways

While initial research has heavily focused on the antibacterial properties of this compound derivatives, ongoing studies aim to uncover novel biological targets and pathways. The versatility of the pyrazole nucleus suggests that its derivatives could interact with a range of biological systems. tandfonline.combohrium.com

A notable discovery has been the identification of fatty acid biosynthesis (FAB) as a target for some of these compounds. nih.gov CRISPRi (Clustered Regularly Interspaced Short Palindromic Repeats interference) studies have helped to determine this mode of action, moving beyond traditional targets. nih.gov For pyrazole derivatives more broadly, DNA gyrase and topoisomerase IV have been identified as potential molecular targets, particularly for their antibacterial effects. bohrium.comresearchgate.net These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. bohrium.com The ability of pyrazole compounds to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions allows them to bind effectively to various biological targets. researchgate.net The continued exploration of these derivatives through advanced screening and molecular biology techniques is expected to reveal further targets, potentially expanding their therapeutic applications beyond antimicrobial agents.

Strategies for Overcoming Antimicrobial Resistance Mechanisms

The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, necessitating the discovery of novel antimicrobial agents. tandfonline.comnih.gov Derivatives of this compound have demonstrated significant promise in combating resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. acs.orgnih.gov

One key strategy employed by these compounds is the disruption of the bacterial cell membrane. acs.orgacs.org Assays using SYTO-9/propidium iodide have confirmed that some of these molecules can permeabilize the cell wall, a mechanism that can be effective against resistant bacteria. acs.org Research has yielded several potent derivatives with low minimum inhibitory concentration (MIC) values against a panel of Gram-positive and Gram-negative bacteria. nih.gov For instance, hydrazone derivatives of this scaffold have shown MIC values as low as 0.39 μg/mL against drug-resistant strains of Staphylococcus aureus. acs.orgnih.gov

These compounds have also proven effective against bacterial biofilms, which are notoriously difficult to eradicate and contribute significantly to persistent infections. nih.gov Lead compounds have been shown to not only inhibit biofilm formation but also to eradicate preformed biofilms. nih.gov Furthermore, in studies where bacteria were repeatedly exposed to these compounds, they developed minimal resistance, suggesting a durable mechanism of action. mdpi.com The bactericidal nature of these compounds, combined with their efficacy against persister cells and biofilms, makes them strong candidates for further development as next-generation antibiotics. nih.govmdpi.com

Table 1: Antimicrobial Activity of Selected 3-Fluorophenyl-Substituted Hydrazone Derivatives

| Compound | R1 | R2 | MIC (μg/mL) vs. MRSA (Sa92) |

| 5 | H | Ph | 0.78 |

| 12 | Cl | 2,4-dichlorophenyl | 0.39 |

| 13 | F | 3-chloro-2-fluorophenyl | 0.78 |

| Data sourced from ACS Omega. nih.gov |

Table 2: Antimicrobial Activity of Selected 4-Fluorophenyl-Substituted Hydrazone Derivatives

| Compound | R1 | R2 | MIC (μg/mL) vs. MRSA (Sa92) |

| 23 | H | Ph | 1.56 |

| 30 | Cl | 2,4-dichlorophenyl | 0.78 |

| 31 | F | 3-chloro-2-fluorophenyl | 1.56 |

| Data sourced from ACS Omega. nih.gov |

Design and Synthesis of Multi-Target Directed Ligands

The complexity of many diseases, such as neurodegenerative disorders and cancer, often involves multiple pathological pathways. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. nih.gov The this compound scaffold is a promising starting point for the rational design of such MTDLs.

The design strategy for MTDLs often involves creating hybrid molecules by linking pharmacophores—the essential structural features for biological activity—of two or more different drugs. frontiersin.org For example, a pyrazole-based structure could be combined with a moiety known to inhibit an enzyme like acetylcholinesterase, a target in Alzheimer's disease. nih.gov This approach aims to create a synergistic effect or a broader spectrum of activity.

Computational methods, including molecular docking and dynamics simulations, are instrumental in the design of MTDLs. researchgate.net These in silico techniques allow researchers to predict how a designed molecule will bind to multiple targets, accelerating the design process and reducing the need for extensive synthetic work. frontiersin.orgresearchgate.net By leveraging the versatile chemistry of the pyrazole ring, new functional groups can be introduced to optimize interactions with different biological targets, potentially leading to novel therapeutics for complex multifactorial diseases. nbinno.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from initial hit identification to lead optimization. ijettjournal.orgnih.gov These computational tools can be powerfully applied to accelerate the development of derivatives from the this compound scaffold.

AI and ML algorithms can be used to screen vast virtual libraries of compounds based on this core structure to predict their biological activity against various targets. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can be enhanced by deep learning to more accurately predict the potency of new, unsynthesized derivatives. drugdiscoverychemistry.com Generative models can design novel molecules de novo with desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Q & A

Q. What are the common synthetic routes for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Pyrazole rings are introduced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between fluorinated benzoic acid precursors and pyrazole derivatives.

- Functional group interconversion : Carboxylic acid groups may be introduced via hydrolysis of esters or nitriles under acidic/basic conditions.

- Purification : Column chromatography or recrystallization is used to isolate the product. Optimizing solvent polarity and temperature is critical for yield .

Q. What spectroscopic methods confirm the compound’s structure?

Key techniques include:

- NMR : and NMR verify substitution patterns and fluorine environments.

- IR : Confirms carboxylic acid (C=O stretch at ~1700 cm) and pyrazole ring (C-N stretches).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves 3D structure; SHELX software is widely used for refinement .

Q. How is purity assessed, and what impurities are common?

- HPLC/GC : Quantifies purity (>95% is typical for research-grade material).

- TLC : Monitors reaction progress.

- Elemental analysis : Validates C, H, N, F content. Common impurities include unreacted precursors, regioisomers, or dehalogenated byproducts. Trace solvents (e.g., DMF) may persist if not thoroughly removed .

Q. What are the key physical properties (e.g., melting point)?

- Melting point : ~189–190°C (for analogs with trifluoromethyl groups; exact values depend on substituents).

- Solubility : Limited in water; soluble in DMSO, DMF, or THF. These properties are determined via differential scanning calorimetry (DSC) and solubility assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthesis yields?

Systematic optimization includes:

- Catalyst screening : Pd-based catalysts for coupling reactions (e.g., Pd(PPh)).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Temperature control : Elevated temperatures (80–120°C) improve kinetics but may increase side reactions.

- Design of Experiments (DoE) : Statistical methods identify critical variables (e.g., molar ratios, reaction time) .

Q. How do substituent positions (fluoro, pyrazole) influence bioactivity?

Substituent effects are studied via structure-activity relationship (SAR) models. For example:

| Compound | Substituent | Similarity to Target | Bioactivity Trend |

|---|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | CF at C3 | 0.94 | Enhanced enzyme inhibition |

| 4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid | CHF at pyrazole | 0.90 | Reduced solubility |

| Fluorine at C4 increases electronegativity, enhancing binding to hydrophobic enzyme pockets . |

Q. How can solubility challenges in biological assays be addressed?

Strategies include:

- Salt formation : Convert carboxylic acid to sodium/potassium salts.

- Co-solvents : Use DMSO (<1% v/v) in aqueous buffers.

- Prodrug derivatization : Esterify the acid to improve membrane permeability .

Q. What computational methods predict the compound’s bioactivity?

- Molecular docking : Simulates binding to target proteins (e.g., kinases, COX-2).

- QSAR models : Relate structural descriptors (logP, polar surface area) to activity.

- DFT calculations : Predict reactivity of the pyrazole ring and fluorine substituents .

Q. How are structural ambiguities resolved when spectroscopic data conflict?

Q. What mechanisms underlie its potential anti-cancer activity?

- Enzyme inhibition : Pyrazole-containing analogs inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding.

- Apoptosis induction : Fluorine enhances cellular uptake, disrupting mitochondrial membranes.

- In vitro assays : MTT viability tests and flow cytometry (apoptosis markers like Annexin V) validate mechanisms .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.